Chiral Purity and Stereochemical Identity: Quantitative Procurement Specification for (S)- vs. (R)-Enantiomer
The (S)-enantiomer (CAS 134002-27-0) possesses a defined stereocenter at the pyrrolidine 3-position with absolute configuration (R) in the CIP nomenclature due to priority rules, yielding the (3R)-α,α-diphenyl-3-pyrrolidineacetamide designation . Commercial procurement specifications typically require enantiomeric purity of ≥95% (by HPLC area normalization) or higher for pharmaceutical intermediate applications . The (R)-enantiomer (CAS 133099-12-4; molecular formula C18H18N2, MW 262.35) constitutes the opposite stereochemical configuration and is unsuitable as a substitute in darifenacin synthesis where specific stereochemistry is required . The racemate (unspecified CAS) lacks the defined stereochemistry essential for regulatory compliance in pharmaceutical manufacturing .
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (S)-configuration at pyrrolidine 3-position; (3R) designation in CIP nomenclature; C18H20N2O; MW 280.36 |
| Comparator Or Baseline | (R)-enantiomer (CAS 133099-12-4): opposite stereochemistry; C18H18N2; MW 262.35; racemate: undefined stereochemistry |
| Quantified Difference | Absolute stereochemistry inversion; different molecular formulas (amide vs. nitrile functional group) |
| Conditions | Chiral HPLC analysis using appropriate chiral stationary phase; polarimetric or circular dichroism verification |
Why This Matters
Procurement of the correct enantiomer is mandatory for darifenacin API synthesis and for regulatory impurity reference standards; substitution with the (R)-enantiomer or racemate would alter downstream stereochemical outcomes and invalidate analytical method qualification.
